molecular formula C24H21FN4O4 B2734338 ethyl 6-(3-fluorobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534566-20-6

ethyl 6-(3-fluorobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2734338
CAS No.: 534566-20-6
M. Wt: 448.454
InChI Key: AWIJQCGVBGCRIG-MEFGMAGPSA-N
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Description

(Z)-ethyl 2-((3-fluorobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is a complex organic compound that belongs to the class of pyrido[1,2-a:2’,3’-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorobenzoyl group and a pyrimidine core in its structure suggests that it may exhibit unique pharmacological properties.

Preparation Methods

The synthesis of (Z)-ethyl 2-((3-fluorobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzoyl chloride derivative.

    Formation of the Imino Group: The imino group can be formed through a condensation reaction with an appropriate amine.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

(Z)-ethyl 2-((3-fluorobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, leading to the formation of substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit pharmacological activities such as anticancer, antimicrobial, or anti-inflammatory properties, making it a candidate for drug development.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its unique structure.

    Chemical Biology: The compound can be utilized in chemical biology research to investigate its effects on cellular processes and molecular targets.

    Industrial Applications: It may find applications in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-((3-fluorobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The presence of the fluorobenzoyl group and the pyrimidine core may contribute to its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s pharmacological properties.

Comparison with Similar Compounds

(Z)-ethyl 2-((3-fluorobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:

    Pyrido[2,3-d]pyrimidine Derivatives: These compounds share a similar pyrimidine core and may exhibit comparable biological activities.

    Fluorobenzoyl-Containing Compounds: Compounds with a fluorobenzoyl group may have similar pharmacological properties due to the presence of the fluorine atom.

    Imino-Containing Compounds: Compounds with an imino group may exhibit similar reactivity and biological activities.

The uniqueness of (Z)-ethyl 2-((3-fluorobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate lies in its specific combination of functional groups and its potential to exhibit diverse biological activities.

Properties

IUPAC Name

ethyl 6-(3-fluorobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O4/c1-3-11-29-20-17(23(31)28-12-6-5-10-19(28)26-20)14-18(24(32)33-4-2)21(29)27-22(30)15-8-7-9-16(25)13-15/h5-10,12-14H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIJQCGVBGCRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C1=NC(=O)C3=CC(=CC=C3)F)C(=O)OCC)C(=O)N4C=CC=CC4=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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